molecular formula C13H16N2O2 B11877980 Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate CAS No. 62618-59-1

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate

Cat. No.: B11877980
CAS No.: 62618-59-1
M. Wt: 232.28 g/mol
InChI Key: YSRJHXAOJXHSPK-UHFFFAOYSA-N
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Description

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the specific synthetic route involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with ethyl carbamate under appropriate conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(1-methyl-1H-indol-3-yl)ethyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other indole derivatives, making it a valuable compound for further research and development .

Properties

CAS No.

62618-59-1

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl N-[2-(1-methylindol-3-yl)ethyl]carbamate

InChI

InChI=1S/C13H16N2O2/c1-15-9-10(7-8-14-13(16)17-2)11-5-3-4-6-12(11)15/h3-6,9H,7-8H2,1-2H3,(H,14,16)

InChI Key

YSRJHXAOJXHSPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCNC(=O)OC

Origin of Product

United States

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